molecular formula C13H18ClNO B1465219 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1334149-06-2

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No. B1465219
M. Wt: 239.74 g/mol
InChI Key: AEEGOXKYLPRBDT-UHFFFAOYSA-N
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Description

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with the CAS Number: 1334149-06-2 . It has a molecular weight of 239.74 and its IUPAC name is 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride . It is a solid substance .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is 1S/C13H17NO.ClH/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11;/h1-5,11-12,14-15H,6-9H2;1H . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a solid substance . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metabolism and Biokinetics

Gliclazide, which contains a structural moiety similar to 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, demonstrates a complex metabolism in humans. It primarily undergoes oxidation and hydroxylation, with metabolites found in urine, highlighting its significance in pharmacokinetics and drug metabolism studies (Oida et al., 1985).

Therapeutic Potential

Novel tropane compounds structurally related to 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol have shown potential as antidepressants, as indicated by their effects in forced swimming tests, a predictor for antidepressant efficacy. These compounds, notably WF-31 and WF-50, demonstrate behavioral patterns akin to those of known antidepressants, suggesting a possible therapeutic application in treating depressive disorders (Hemby et al., 1997).

Antipsychotic Activity

Compounds with a similar bicyclic structure, like PTAC, have shown unexpected antipsychotic-like activities. They exhibit partial agonist and antagonist effects on muscarinic receptors, indicating their potential role in treating psychiatric disorders like schizophrenia. Such compounds also selectively inhibit dopamine cell firing, further emphasizing their potential in medical treatment strategies (Bymaster et al., 1998).

Cardiovascular Effects

Structurally related compounds, such as ramipril, have demonstrated notable ACE inhibitory and antihypertensive activities, suggesting a role in managing essential hypertension. The ability of these compounds to significantly alter blood pressure dynamics underscores their therapeutic potential in cardiovascular diseases (Lenz et al., 1986).

Neurological Applications

Derivatives of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, such as PG-501, have shown effectiveness in alleviating symptoms of Parkinsonism, especially tremors, indicating their potential in neuropharmacology and as a basis for developing drugs targeting the central nervous system (Kosaka, 1971).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests potential future directions in the research and development of this compound.

properties

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11;/h1-5,11-12,14-15H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGOXKYLPRBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

CAS RN

1334149-06-2
Record name 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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